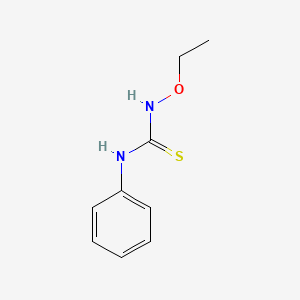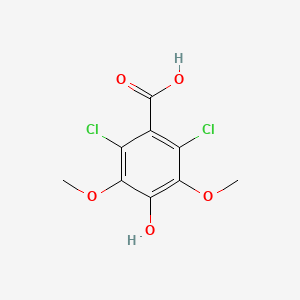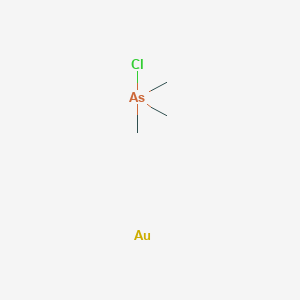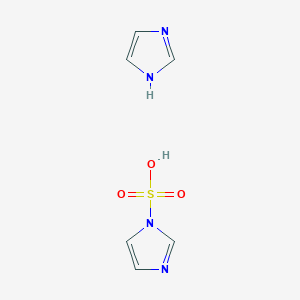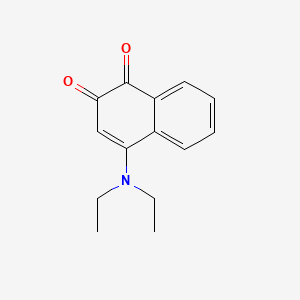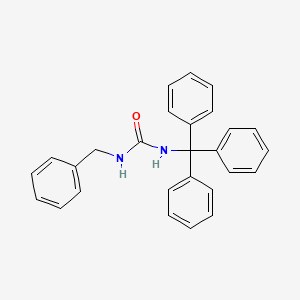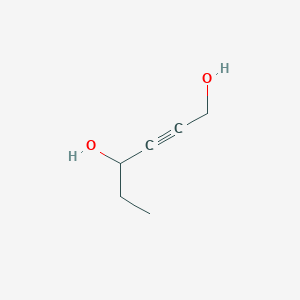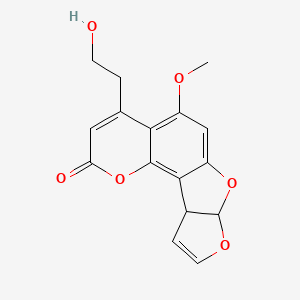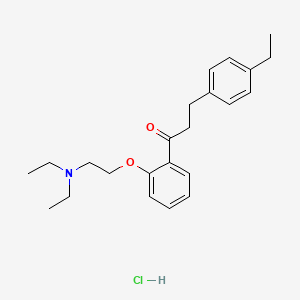
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both diethylamino and ethylphenyl groups, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the diethylaminoethoxy intermediate: This step involves the reaction of diethylamine with an appropriate ethoxy compound under controlled conditions.
Coupling with phenyl groups: The intermediate is then coupled with phenyl groups through a series of reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Final assembly and hydrochloride formation: The final step involves the assembly of the complete molecule and the addition of hydrochloride to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and equipment to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, modulating their activity. The ethylphenyl groups contribute to the compound’s overall stability and reactivity, influencing its behavior in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 1-(4-ethynylphenyl)-2-methyl-
- 2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride
Uniqueness
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
22908-73-2 |
|---|---|
Formule moléculaire |
C23H32ClNO2 |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-ethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-19-11-13-20(14-12-19)15-16-22(25)21-9-7-8-10-23(21)26-18-17-24(5-2)6-3;/h7-14H,4-6,15-18H2,1-3H3;1H |
Clé InChI |
KDTNJCILLJVRCP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


